
4-(1H-吡唑-1-基)-2-(三氟甲基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H8F3N3 . It is also known by other names such as 4-pyrazol-1-yl-phenylamine, 4-1h-pyrazol-1-yl benzenamine, and 4-1h-pyrazol-1-yl-phenylamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CN (N=C1)C2=CC=C (C=C2)N . This indicates that the compound contains a pyrazolyl group attached to an aniline group, with a trifluoromethyl group attached to the pyrazolyl group.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Medicinal Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is widely used in medicinal chemistry for the development of new therapeutic agents. Its unique structure, featuring both a pyrazole ring and a trifluoromethyl group, makes it a valuable scaffold for designing inhibitors of various enzymes and receptors. This compound has shown potential in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Agrochemical Research
In agrochemical research, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is utilized in the synthesis of novel pesticides and herbicides. Its ability to interfere with specific biological pathways in pests and weeds makes it an effective component in the formulation of agrochemicals. Researchers are exploring its use to enhance crop protection and yield .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including electronics, automotive, and aerospace .
Organic Synthesis
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various chemical reactions, such as coupling reactions, cyclizations, and functional group transformations. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Catalysis
In the field of catalysis, this compound is employed as a ligand in the development of catalytic systems. Its unique electronic and steric properties enable the formation of highly active and selective catalysts for various chemical transformations. These catalysts are used in industrial processes to improve efficiency and selectivity, reducing waste and energy consumption .
Analytical Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is used in analytical chemistry for the detection and quantification of various analytes. Its incorporation into sensors and detection systems enhances sensitivity and selectivity. This application is particularly important in environmental monitoring, food safety, and clinical diagnostics .
安全和危害
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that the trifluoromethyl group in the compound could potentially interact with various biological targets due to its unique electronic and steric properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline interacts with its targets .
属性
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULHPJPZUKSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
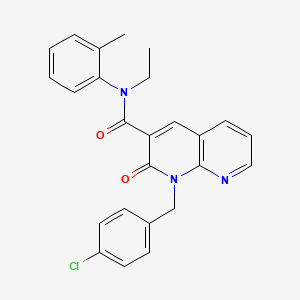
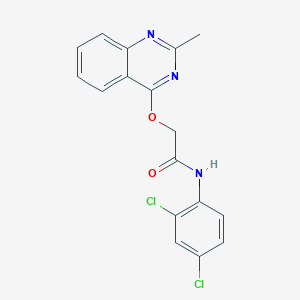

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
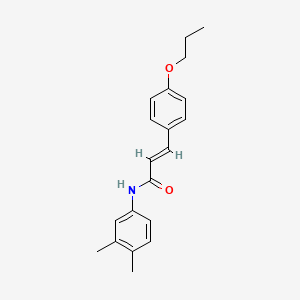
![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)
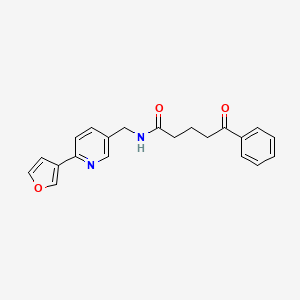
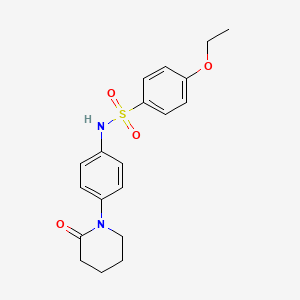
![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)